molecular formula C21H24N2O2 B2833698 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1396857-21-8

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2833698
CAS No.: 1396857-21-8
M. Wt: 336.435
InChI Key: XBWAWXBNIBFUNI-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a methylamino group, a but-2-yn-1-yl chain, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the alkylation of a suitable alkyne precursor with a benzyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amination: The intermediate is then subjected to nucleophilic substitution with methylamine to introduce the methylamino group.

    Acylation: The final step involves the acylation of the amine with 2-(4-methoxyphenyl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and alkyne moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride for more selective reductions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alkenes or alkanes, depending on the extent of hydrogenation.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the amine and alkyne functionalities could participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-nitrophenyl)acetamide: Features a nitro group in place of the methoxy group.

Uniqueness

The presence of the methoxy group in N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide may confer unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-23(17-19-8-4-3-5-9-19)15-7-6-14-22-21(24)16-18-10-12-20(25-2)13-11-18/h3-5,8-13H,14-17H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWAWXBNIBFUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CC1=CC=C(C=C1)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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